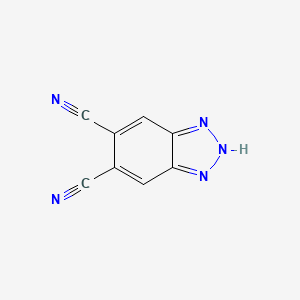

1H-Benzotriazole-5,6-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Benzotriazole-5,6-dicarbonitrile is a chemical compound with the molecular formula C8H3N5. It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound is characterized by the presence of two cyano groups attached to the benzotriazole ring, which significantly influences its chemical properties and reactivity.

Métodos De Preparación

The synthesis of 1H-Benzotriazole-5,6-dicarbonitrile typically involves the reaction of benzotriazole with suitable nitrile-containing reagents under controlled conditions. One common method includes the use of hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) containing 5% water at 50°C . This reaction yields the desired product with high purity, although the presence of isomeric forms may require further purification steps such as chromatography.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

1H-Benzotriazole-5,6-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced benzotriazole derivatives.

Substitution: The cyano groups in this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups, forming new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Benzotriazole-5,6-dicarbonitrile and its derivatives have garnered attention for their biological activities, including antibacterial, antifungal, and antitumor properties.

Antibacterial and Antifungal Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal activity. For instance, compounds synthesized through diazonium coupling reactions have shown good to moderate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

Antitumor Properties

The potential of benzotriazole derivatives as antitumor agents has also been explored. For example, N-benzenesulfonylbenzotriazole derivatives demonstrated dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, a protozoan responsible for Chagas disease. Significant reductions in parasite numbers were observed at concentrations of 25 µg/mL and above .

Table 2: Antitumor Activity of Benzotriazole Derivatives

Material Science Applications

In material science, benzotriazole derivatives are utilized in the development of advanced materials such as polymers for organic electronics. The incorporation of cyano-substituted benzotriazoles into polymer matrices has resulted in materials with high ionization potentials suitable for high-voltage solar cells .

Table 3: Material Properties of Benzotriazole-Based Polymers

| Polymer Type | Ionization Potential (eV) | Application | Reference |

|---|---|---|---|

| Cyano-substituted polymers | >6.0 | Organic solar cells |

Environmental Chemistry

Benzotriazoles are also recognized for their role in environmental chemistry as corrosion inhibitors and UV stabilizers. They are used to protect metals from corrosion in aqueous environments and are incorporated into coatings to enhance durability against UV radiation.

Corrosion Inhibition

Studies have shown that benzotriazole compounds can significantly reduce metal surface corrosion rates when added to aqueous latex coatings .

Table 4: Corrosion Inhibition Efficiency of Benzotriazoles

| Compound Name | Corrosion Rate Reduction (%) | Medium Used | Reference |

|---|---|---|---|

| Benzotriazole | 75% | Aqueous latex | |

| Tolyltriazole | 80% | Aqueous solution |

Case Study 1: Antibacterial Efficacy

A study conducted by Ochal et al. evaluated the antibacterial efficacy of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable efficacy to standard antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Polymer Development

Research by RSC Publications focused on the synthesis of cyano-substituted benzotriazole-based polymers for organic solar cells. These polymers exhibited high thermal stability and efficiency in converting solar energy into electrical energy, showcasing their application in renewable energy technologies .

Mecanismo De Acción

The mechanism of action of 1H-Benzotriazole-5,6-dicarbonitrile involves its interaction with molecular targets through its cyano groups and benzotriazole ring. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its ability to stabilize negative charges and radicals makes it a valuable intermediate in organic synthesis. The specific pathways and molecular targets depend on the context of its use, whether in chemical reactions or biological systems.

Comparación Con Compuestos Similares

1H-Benzotriazole-5,6-dicarbonitrile can be compared with other benzotriazole derivatives such as:

1H-Benzotriazole: The parent compound, which lacks the cyano groups and has different reactivity and applications.

5,7-Dinitrobenzotriazole: A nitro-substituted derivative known for its thermal stability and use in energetic materials.

1-(2-Hydroxyethyl)-1H-benzotriazole-5,6-dicarbonitrile: A hydroxyl-substituted derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its dual cyano substitution, which imparts specific reactivity and stability, making it suitable for a variety of applications in research and industry.

Actividad Biológica

1H-Benzotriazole-5,6-dicarbonitrile (C8H3N5) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medical and environmental contexts.

Chemical Structure and Properties

This compound is characterized by its benzotriazole core with two cyano groups at the 5 and 6 positions. Its molecular structure contributes to its unique reactivity and interaction with biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported, including the use of diazotization reactions followed by cyclization processes. The efficiency of these methods can vary based on the reaction conditions and the choice of solvents.

Antimicrobial Properties

1H-Benzotriazole derivatives, including 5,6-dicarbonitrile, have shown significant antimicrobial activity. Studies indicate that compounds derived from benzotriazoles exhibit varying degrees of antibacterial and antifungal properties. For instance:

- Antibacterial Activity : Compounds related to 1H-benzotriazole have been tested against various bacterial strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens. The presence of bulky hydrophobic groups in certain derivatives has been linked to enhanced antimicrobial efficacy .

- Antifungal Activity : The compound has demonstrated potent antifungal activity against strains like Candida albicans and Aspergillus niger, with minimal inhibitory concentration (MIC) values ranging from 1.6 µg/ml to 25 µg/ml . This activity is often attributed to structural modifications that enhance lipophilicity.

Antiviral Activity

Research has also highlighted the potential of 1H-benzotriazole derivatives as antiviral agents. Specifically, N-alkyl derivatives of benzotriazoles have been shown to inhibit helicase activity in viruses such as Hepatitis C Virus (HCV) and West Nile Virus (WNV). The most active derivatives exhibited IC50 values around 6.5 µM when tested against HCV helicase .

Antiparasitic Activity

Recent studies have explored the antiparasitic effects of benzotriazole derivatives on protozoan parasites like Trypanosoma cruzi. In vitro tests revealed that certain derivatives could significantly reduce parasite viability in a dose-dependent manner, with a notable decrease in epimastigote forms at concentrations as low as 25 µg/mL .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jamkhandi et al. synthesized several benzotriazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds such as 4'-((1H-benzodiazole-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile exhibited strong antibacterial activity compared to standard drugs, showcasing the potential for developing new antimicrobial agents based on benzotriazole structures .

Case Study 2: Antiviral Applications

In another investigation, researchers focused on the antiviral potential of N-benzenesulfonylbenzotriazole derivatives against HCV. The study found that these compounds not only inhibited viral replication but also displayed reduced cytotoxicity in mammalian cell lines compared to traditional antiviral agents .

Summary of Biological Activities

| Activity Type | Target Organisms | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | E. coli, Bacillus subtilis | Varies (up to <25 µg/ml) | Enhanced by bulky hydrophobic groups |

| Antifungal | Candida albicans, Aspergillus niger | 1.6 - 25 µg/ml | Structural modifications improve efficacy |

| Antiviral | HCV, WNV | IC50 ~6.5 µM | N-alkyl derivatives show significant inhibitory activity |

| Antiparasitic | Trypanosoma cruzi | Effective at <50 µg/ml | Dose-dependent reduction in parasite viability |

Propiedades

IUPAC Name |

2H-benzotriazole-5,6-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N5/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBRSOMSFCYWPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.